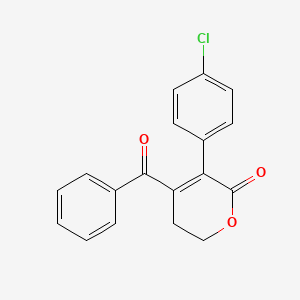
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine is a derivative of the amino acid leucine. It is commonly used in peptide synthesis as a protecting group for the amino group. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group from unwanted reactions during the synthesis process, and it can be removed under specific conditions to reveal the free amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine typically involves the reaction of 2-(hydroxymethyl)-L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino group of the leucine derivative, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The hydroxymethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol are commonly used for the deprotection of the Boc group.
Substitution: Electrophiles such as alkyl halides can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Deprotection: The major product formed is 2-(hydroxymethyl)-L-leucine after the removal of the Boc group.
Substitution: Depending on the electrophile used, various substituted derivatives of 2-(hydroxymethyl)-L-leucine can be formed.
科学研究应用
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for the amino group in peptide synthesis, allowing for the selective formation of peptide bonds.
Drug Development: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biocatalysis: It is employed in biocatalytic processes to study enzyme-substrate interactions and enzyme mechanisms.
作用机制
The mechanism of action of N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Under acidic conditions, the Boc group is protonated and subsequently removed, revealing the free amino group. This process involves the formation of a tert-butyl cation and carbon dioxide as by-products .
相似化合物的比较
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine can be compared with other Boc-protected amino acids, such as:
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
These compounds share similar properties and applications in peptide synthesis. this compound is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions .
属性
CAS 编号 |
833484-33-6 |
|---|---|
分子式 |
C12H23NO5 |
分子量 |
261.31 g/mol |
IUPAC 名称 |
(2R)-2-(hydroxymethyl)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-8(2)6-12(7-14,9(15)16)13-10(17)18-11(3,4)5/h8,14H,6-7H2,1-5H3,(H,13,17)(H,15,16)/t12-/m1/s1 |
InChI 键 |
BJCBECMIJKHRSM-GFCCVEGCSA-N |
手性 SMILES |
CC(C)C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(CO)(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


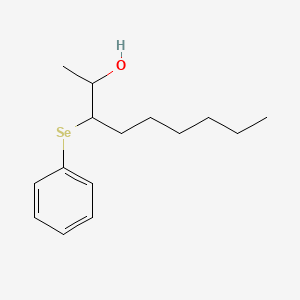
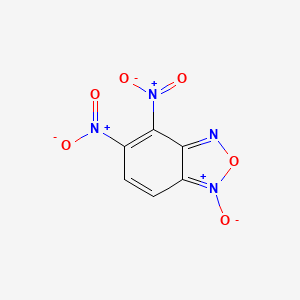
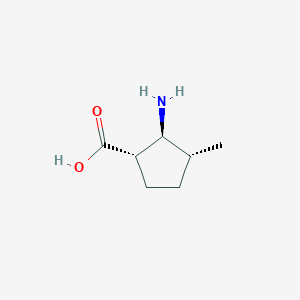
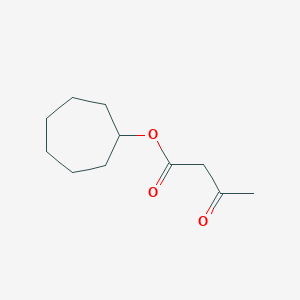

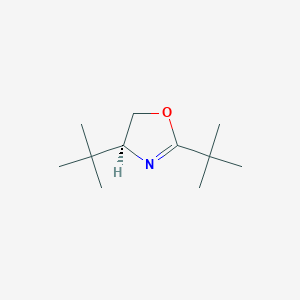
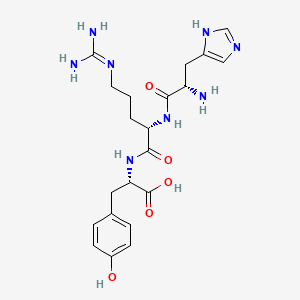
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
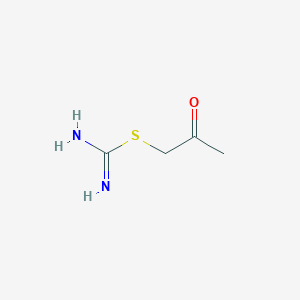
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
